molecular formula C14H11N B1211374 9-Aminophenanthrene CAS No. 947-73-9

9-Aminophenanthrene

Cat. No. B1211374
CAS RN: 947-73-9
M. Wt: 193.24 g/mol
InChI Key: KIHQWOBUUIPWAN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-aminophenanthrene derivatives has been explored through various methods. Yueqiang Liu et al. (2018) described a catalyst-free cascade reaction of arylboronic acids and 2'-cyano-biaryl-2-aldehyde N-tosylhydrazones for the synthesis of functionalized 9-amino-10-arylphenanthrenes. This method offers a general, efficient, and convenient protocol under simple experimental conditions (Liu et al., 2018).

Molecular Structure Analysis

Molecular structure analysis of 9-aminophenanthrene reveals its importance in forming various chemical structures. For example, the sulfonation of 9-aminophenanthrene leads to aminophenanthrene sulfonic acid, demonstrating the compound's reactivity and the possibility of introducing sulfonic acid groups to the phenanthrene ring (Oota & Okada, 1966).

Chemical Reactions and Properties

9-Aminophenanthrene participates in various chemical reactions, illustrating its versatility. T. Tempesti et al. (2005) reported the synthesis of 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes, showcasing the reactivity of 9-aminophenanthrene with aryl halides to produce disubstituted phenanthrenes with good yields. This highlights its utility in synthesizing complex aromatic systems (Tempesti et al., 2005).

Physical Properties Analysis

The physical properties of 9-aminophenanthrene derivatives, such as their fluorescent characteristics, have been studied. M. Ikeda et al. (1984) explored the use of 9-aminophenanthrene as a fluorescence-labeling reagent for free fatty acids, indicating its potential in analytical chemistry applications due to its strong fluorescence (Ikeda et al., 1984).

Chemical Properties Analysis

The chemical properties of 9-aminophenanthrene, including its reactivity in various reactions, have been extensively researched. For instance, its participation in the dehydroamination reaction to yield phenanthrene under thermolysis conditions indicates its potential for transformations leading to different aromatic compounds (Yasuda et al., 1993).

Scientific Research Applications

Fluorescent Lewis Acid-Base Complexes

9-Aminophenanthrene is studied for its role in forming fluorescent Lewis acid-base exciplexes and triplexes. Its excited singlet states, when combined with aliphatic amines, exhibit strong fluorescence and form 1:1 (exciplex) and 1:2 (triplex) complexes. These complexes show potential in understanding Lewis acid-base interactions in excited states and have implications for designing novel fluorescent materials (Lewis et al., 2004).

Synthesis of Disubstituted Phenanthrenes

Research on 9-Aminophenanthrene also includes its use in synthesizing disubstituted phenanthrenes. The reaction of 9-aminophenanthrene with aryl halides led to significant yields of 9,10-disubstituted phenanthrenes, demonstrating its utility in organic synthesis (Tempesti et al., 2005).

Carbohydrate Metabolism and Nitro-PAH Exposures

A study investigated the associations between nitro-polycyclic aromatic hydrocarbon exposures and biomarkers of carbohydrate metabolism. This research showed that increasing levels of 9-Aminophenanthrene were significantly associated with increasing glucose levels and decreasing amino acid levels, providing insights into the metabolic impacts of nitro-PAH exposures (He et al., 2021).

Catalyst-Free Cascade Reaction Synthesis

9-Aminophenanthrene has been used in a catalyst-free cascade reaction for synthesizing functionalized 9-amino-10-arylphenanthrene derivatives. This synthesis method, involving arylboronic acids and biaryl-aldehyde N-tosylhydrazones, offers an efficient approach for producing fused phenanthrene derivatives (Liu et al., 2018).

Human Serum Albumin Interaction Studies

The interaction between human serum albumin and hydroxyl metabolites of phenanthrene, including 9-hydroxyphenanthrene, has been studied using spectroscopic and molecular docking techniques. This research provides foundational data for understanding the potential effects of PAH metabolites on biomacromolecules (Zhang et al., 2020).

Future Directions

: Sigma-Aldrich: 9-Aminophenanthrene

properties

IUPAC Name

phenanthren-9-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H11N/c15-14-9-10-5-1-2-6-11(10)12-7-3-4-8-13(12)14/h1-9H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQWOBUUIPWAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60241573
Record name 9-Aminophenanthrene
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Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Pink or tan powder; [Sigma-Aldrich MSDS]
Record name 9-Aminophenanthrene
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Vapor Pressure

0.00000405 [mmHg]
Record name 9-Aminophenanthrene
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Product Name

9-Aminophenanthrene

CAS RN

947-73-9
Record name 9-Aminophenanthrene
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Record name 9-Aminophenanthrene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
438
Citations
M Ikeda, K Shimada, T Sakaguchi… - … of Chromatography B …, 1984 - Elsevier
The application of 9-aminophenanthrene (9-AP), a fluorescence-labeling reagent for free fatty acids (FFA), was examined. 9-AP dissolved in benzene was added to a benzene solution …
Number of citations: 71 www.sciencedirect.com
M Yasuda, T Harada, Y Ansho, K Shima - Bulletin of the Chemical …, 1993 - journal.csj.jp
… No dehydroamination of 9 occurred but dehydromethoxylation of 9 occurred to give 9-aminophenanthrene, since the basicity of the amino group is too weak to abstract hydrogen from …
Number of citations: 6 www.journal.csj.jp
TC Tempesti, AB Pierini… - The Journal of Organic …, 2005 - ACS Publications
… We here report the synthesis of 10-aryl-9-hydroxy- and 10-aryl-9-aminophenanthrenes by reaction of the anions of 9-phenanthrol and 9-aminophenanthrene, respectively, with aryl …
Number of citations: 41 pubs.acs.org
FD Lewis, A Ahrens, TL Kurth - Photochemical & Photobiological Sciences, 2004 - Springer
… The excited singlet states of 9-aminophenanthrene and its N-… between the excited 9-aminophenanthrene and ground-state … Similarly, N -aminoalkyl derivatives of 9-aminophenanthrene …
Number of citations: 4 link.springer.com
HY Aboul-Enein, A Van Overbeke… - Journal of pharmacy …, 1998 - academic.oup.com
… stationary phase ketoprofen was derivatized with 9-aminophenanthrene, under acid conditions, … The 9-aminophenanthrene derivative of S-ibuprofen was used as internal standard. The …
Number of citations: 19 academic.oup.com
H Dannenberg, C Huggins - Zeitschrift für Krebsforschung, 1969 - Springer
… 2-, 3- and 9-Aminophenanthrene-Ndipropylphosphates are inactive. -- Among the above mentioned compounds only 3- and 9-acetaminophenanthrene show a weak activity when …
Number of citations: 8 link.springer.com
K IWAMOTO, E OTA - Journal of Synthetic Organic Chemistry, Japan, 1965 - jstage.jst.go.jp
Synthesis of 9-aminophenanthrene (3) from 9-bromophenanthrene (2) and aqueous ammonia in the presence of copper-catalyst has been investigated. By using copper sulfate as a …
Number of citations: 0 www.jstage.jst.go.jp
V Mersch-Sundermann, KH Hauff, P Braun - … Mutagenesis and Related …, 1996 - infona.pl
In the present investigation, 40 polycyclic and heterocyclic aromatic amines (amino-PAH) were tested for mutagenicity using a modified test procedure of the Salmonella/mammalian …
Number of citations: 4 www.infona.pl
JW KRUEGER, E MOSETTIG - The Journal of Organic Chemistry, 1938 - ACS Publications
… Although these authors state that they did not observe twomodifications of their 4-aminophenanthrene (in analogy with 3- aminophenanthrene7 and 9-aminophenanthrene) we …
Number of citations: 16 pubs.acs.org
J Cupp-Vickery, R Anderson… - Proceedings of the …, 2000 - National Acad Sciences
… and 9-aminophenanthrene. … with 9-aminophenanthrene with an affinity of 91 μM and a Hill coefficient of 1.38 ± 0.2. Crystals of complexes of androstenedione and 9-aminophenanthrene …
Number of citations: 133 www.pnas.org

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